Distinct Chemical Scaffold Separates AB3127-C from Co-produced Anti-Mite Analog
AB3127-C is structurally differentiated from its co-produced analog, AB3217-A, which was isolated from the same *Streptomyces platensis* fermentation. The core structures are distinct: AB3217-A contains a unique nine-membered ring formed by linking deacetylanisomycin and β-D-xylofuranose through glycosidic and ether bonds, whereas AB3127-C is a structurally different novel anti-mite substance [1]. This fundamental structural difference leads to divergent chemical properties and, by inference, distinct biological behavior, making AB3127-C a unique chemical entity for research applications.
| Evidence Dimension | Molecular Structure |
|---|---|
| Target Compound Data | Macrocyclic core, distinct from AB3217-A |
| Comparator Or Baseline | AB3217-A (a co-produced analog) has a nine-membered ring formed by deacetylanisomycin and β-D-xylofuranose |
| Quantified Difference | Structural distinction (qualitative) |
| Conditions | Structural elucidation via spectroscopy and X-ray crystallography |
Why This Matters
The distinct molecular scaffold ensures AB3127-C provides a unique chemical probe for studying structure-activity relationships (SAR) in anti-mite research, as its interactions with biological targets will differ from its analogs.
- [1] AB3217-A, a novel anti-mite substance produced by a strain of Streptomyces platensis. J Antibiot (Tokyo). 1992 Apr;45(4):458-64. View Source
